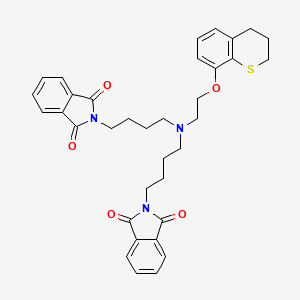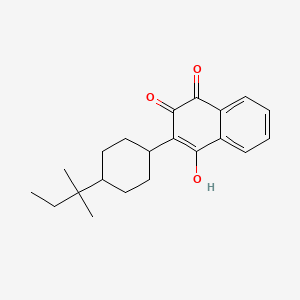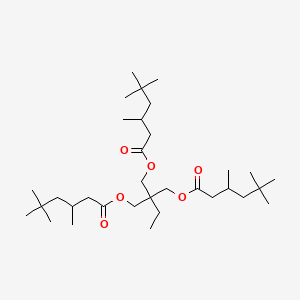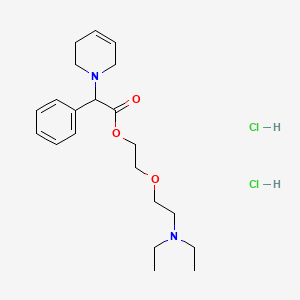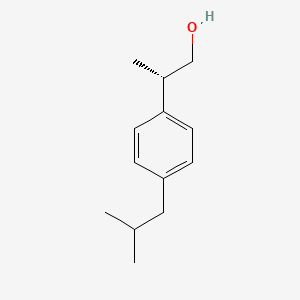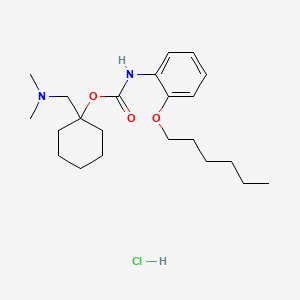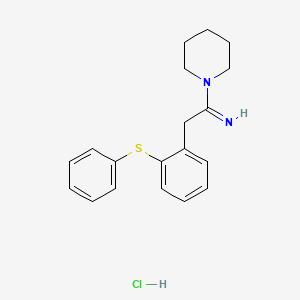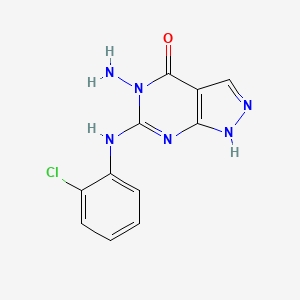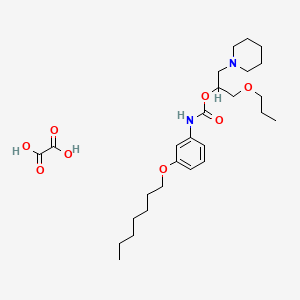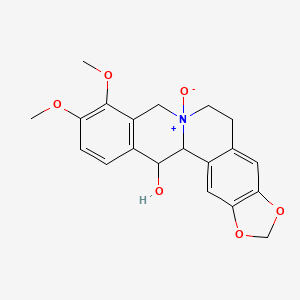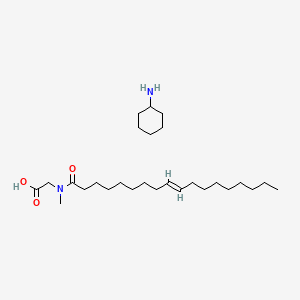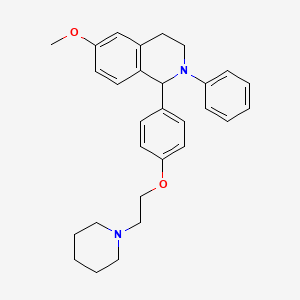
1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-(4-(2-(1-piperidinyl)ethoxy)phenyl)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-(4-(2-(1-piperidinyl)ethoxy)phenyl)isoquinoline is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This specific compound is characterized by the presence of a tetrahydroisoquinoline core, which is substituted with methoxy, phenyl, and piperidinyl groups. The compound’s unique structure makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-(4-(2-(1-piperidinyl)ethoxy)phenyl)isoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The reaction conditions often include the use of aqueous hydrochloric acid at elevated temperatures (around 100°C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, industrial methods may employ more efficient catalysts and solvents to reduce costs and improve the overall efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-(4-(2-(1-piperidinyl)ethoxy)phenyl)isoquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the isoquinoline core to more saturated derivatives.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated isoquinoline compounds.
Scientific Research Applications
1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-(4-(2-(1-piperidinyl)ethoxy)phenyl)isoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying biochemical pathways.
Industry: The compound can be used as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-(4-(2-(1-piperidinyl)ethoxy)phenyl)isoquinoline involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog without the methoxy, phenyl, and piperidinyl substitutions.
6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-β]indole: Another compound with a similar core structure but different substitutions.
Uniqueness
1,2,3,4-Tetrahydro-6-methoxy-2-phenyl-1-(4-(2-(1-piperidinyl)ethoxy)phenyl)isoquinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy, phenyl, and piperidinyl groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in scientific research.
Properties
CAS No. |
96719-67-4 |
|---|---|
Molecular Formula |
C29H34N2O2 |
Molecular Weight |
442.6 g/mol |
IUPAC Name |
6-methoxy-2-phenyl-1-[4-(2-piperidin-1-ylethoxy)phenyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C29H34N2O2/c1-32-27-14-15-28-24(22-27)16-19-31(25-8-4-2-5-9-25)29(28)23-10-12-26(13-11-23)33-21-20-30-17-6-3-7-18-30/h2,4-5,8-15,22,29H,3,6-7,16-21H2,1H3 |
InChI Key |
ITLSLIOXUMKROB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(N(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)OCCN5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


